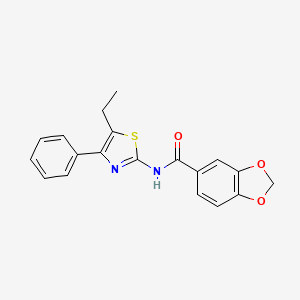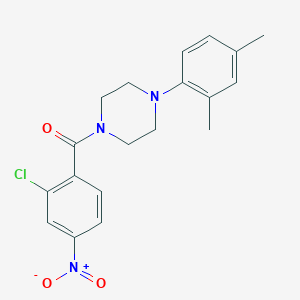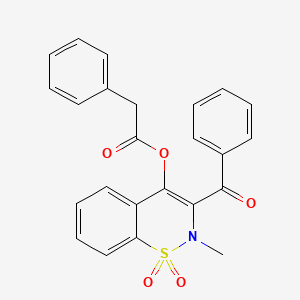
N-(tert-butyl)-3-nitro-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
説明
N-(tert-butyl)-3-nitro-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a chemical compound that has generated significant interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as NBBS and is a sulfonamide derivative that has a nitro group and a pyrrolidinyl moiety. The synthesis of NBBS is complex, but it has been successfully achieved through several methods.
作用機序
The mechanism of action of NBBS is based on its ability to bind to the active site of enzymes and inhibit their activity. NBBS contains a sulfonamide group that can act as a hydrogen bond acceptor, and a pyrrolidinyl moiety that can act as a hydrogen bond donor. These functional groups allow NBBS to interact with the active site of enzymes and form stable complexes, thereby inhibiting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of NBBS are dependent on the enzyme that it inhibits. Inhibition of carbonic anhydrase by NBBS can lead to a decrease in the production of bicarbonate ions, which can affect the pH of the body fluids. Inhibition of metalloproteinases by NBBS can lead to a decrease in the degradation of extracellular matrix proteins, which can affect tissue remodeling and repair.
実験室実験の利点と制限
The advantages of using NBBS in lab experiments include its high potency and selectivity towards specific enzymes, which allows for the study of enzyme activity in vitro and in vivo. However, the limitations of using NBBS include its complex synthesis, which can limit its availability, and its potential toxicity towards living cells.
将来の方向性
There are several future directions for the study of NBBS. One possible direction is the development of new drugs based on NBBS that can target specific enzymes involved in diseases such as cancer and arthritis. Another direction is the study of the pharmacokinetics and pharmacodynamics of NBBS in vivo, which can provide insights into its potential use as a therapeutic agent. Additionally, the development of new synthetic methods for NBBS can increase its availability and reduce its cost.
Conclusion
In conclusion, N-(tert-butyl)-3-nitro-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, or NBBS, is a chemical compound that has generated significant interest in the scientific community due to its potential applications in various fields. The synthesis of NBBS is complex, but it has been successfully achieved through several methods. NBBS has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and chemical biology. NBBS has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and metalloproteinases, which are involved in various diseases. The future directions for the study of NBBS include the development of new drugs based on NBBS, the study of its pharmacokinetics and pharmacodynamics in vivo, and the development of new synthetic methods for NBBS.
科学的研究の応用
NBBS has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and chemical biology. One of the most significant applications of NBBS is in the development of new drugs. NBBS has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and metalloproteinases, which are involved in various diseases such as cancer, arthritis, and glaucoma. NBBS has also been used as a probe to study the activity of these enzymes in vitro and in vivo.
特性
IUPAC Name |
N-tert-butyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-14(2,3)15-23(21,22)10-6-7-11(12(9-10)17(19)20)16-8-4-5-13(16)18/h6-7,9,15H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULAAHYVOJFRKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)N2CCCC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-dichlorophenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B3536238.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-methyl-2-nitrobenzamide](/img/structure/B3536239.png)
![4-({N-(2-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3536247.png)


![methyl 5-acetyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3536285.png)
![methyl 3-({[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B3536289.png)
![4-[5-(1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-furyl]benzenesulfonamide](/img/structure/B3536291.png)

![1-[5-(2,5-dichlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B3536309.png)
![5-(2-chloro-6-fluorobenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3536318.png)
![ethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B3536324.png)
![5-[2-methyl-4-(4-morpholinyl)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3536331.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B3536334.png)